molecular formula C23H20N2O4 B13804527 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B13804527
M. Wt: 388.4 g/mol
InChI Key: YIMNCNAJKKQYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 1,3-benzoxazole derivatives with appropriate phenoxy acetic acid derivatives. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H20N2O4/c1-15-18(23-25-20-7-3-4-9-21(20)29-23)6-5-8-19(15)24-22(26)14-28-17-12-10-16(27-2)11-13-17/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

YIMNCNAJKKQYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.